N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Description
N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is an organic compound that belongs to the class of benzothiophenes and benzotriazoles
Properties
IUPAC Name |
N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-9-12-7-11(18)3-5-15(12)24-16(9)8-19-17(23)10-2-4-13-14(6-10)21-22-20-13/h3,5,7,10H,2,4,6,8H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVUENMLZCYCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CNC(=O)C3CCC4=NNN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of (5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine. This intermediate is then reacted with 4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine: A precursor in the synthesis of the target compound.
Benzimidazole derivatives: Share structural similarities and exhibit similar biological activities.
Indole derivatives: Known for their wide range of biological activities and structural resemblance.
Uniqueness
N-[(5-chloro-3-methyl-1-benzothiophen-2-yl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is unique due to its specific combination of benzothiophene and benzotriazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
